2,3-Dimethyl-2-hexene

Gas chromatography Retention index Isomer identification

2,3-Dimethyl-2-hexene (CAS 7145-20-2) is a branched acyclic octene isomer with molecular formula C8H16 and molecular weight 112.21 g/mol. It is distinguished within the dimethylhexene family by its tetrasubstituted double bond at the C2–C3 position, bearing three methyl substituents on the sp²-hybridized carbons.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 7145-20-2
Cat. No. B165507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-2-hexene
CAS7145-20-2
Synonyms2,4,4-trimethylpentene
TMP cpd
trimethylpentene
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCCCC(=C(C)C)C
InChIInChI=1S/C8H16/c1-5-6-8(4)7(2)3/h5-6H2,1-4H3
InChIKeyRGYAVZGBAJFMIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-2-hexene (CAS 7145-20-2) Procurement-Grade Characterization for C8 Alkene Selection


2,3-Dimethyl-2-hexene (CAS 7145-20-2) is a branched acyclic octene isomer with molecular formula C8H16 and molecular weight 112.21 g/mol [1]. It is distinguished within the dimethylhexene family by its tetrasubstituted double bond at the C2–C3 position, bearing three methyl substituents on the sp²-hybridized carbons . This structural feature confers the highest thermodynamic stability among its positional isomers and a unique chromatographic retention signature—properties that directly affect purification strategy, reaction selectivity, and industrial process economics [2]. Commercially, it is supplied as a colorless liquid with a density of 0.729–0.731 g/cm³, boiling point of approximately 122 °C (395 K), and flash point of 15.6 °C .

Why Generic C8 Alkene Substitution Fails: Quantified Differentiation of 2,3-Dimethyl-2-hexene from In-Class Analogs


Dimethylhexene isomers share the same molecular formula (C8H16) and similar molecular weights, yet their physicochemical and functional properties diverge measurably due to differences in double-bond position, degree of substitution, and branching topology [1]. A purchaser who treats 2,3-dimethyl-2-hexene as interchangeable with, for example, 2,5-dimethyl-2-hexene or 3,4-dimethyl-2-hexene risks a boiling-point discrepancy of up to 9 °C, a Kovats retention index shift of more than 50 units, and fundamentally different reactivity in electrophilic additions or catalytic aromatization [2]. These differences are not marginal: they determine whether a compound co-elutes or separates in GC analysis, whether it distills within a narrow industrial fraction, and whether it follows the desired mechanistic pathway in o-xylene synthesis or ozonolytic cleavage [3].

2,3-Dimethyl-2-hexene: Quantitative Evidence Guide for Differentiated Scientific and Industrial Selection


Kovats Retention Index: Definitive GC-MS Discrimination from Co-Isomeric Dimethylhexenes

On a Petrocol DH-100 non-polar capillary column, 2,3-dimethyl-2-hexene exhibits a Kovats retention index (RI) of 814, which is 43 to 52 units higher than the most common co-isomeric dimethylhexenes measured under identical conditions in the same interlaboratory study [1]. Specifically, (E)-3,4-dimethyl-2-hexene elutes at RI 771, 2,5-dimethyl-2-hexene at RI 762, and (Z)-2,3-dimethyl-3-hexene at RI 765 [2]. This 5–6% relative retention index difference translates to baseline or near-baseline resolution on standard capillary columns, enabling unambiguous identification and quantification of 2,3-dimethyl-2-hexene in complex hydrocarbon mixtures such as fluid catalytic cracked (FCC) gasoline without the need for authentic co-injection of every isomer [3].

Gas chromatography Retention index Isomer identification Petrochemical analysis

Boiling Point Differentiation: 8–9 °C Higher than Key Positional Isomers for Distillation-Based Purification

2,3-Dimethyl-2-hexene has a measured boiling point of approximately 122 °C (395 K) at 760 mmHg, as reported by multiple authoritative databases . In contrast, 3,4-dimethyl-2-hexene boils at 114.3 °C (NIST experimental Tboil = 388.7 K, uncertainty ±1.5 K) [1], 2,5-dimethyl-2-hexene boils at 113 °C (NIST Tboil = 385.65 K) [2], and 2,3-dimethyl-3-hexene boils at 114.3 °C . The target compound's boiling point exceeds that of its nearest positional isomers by 7.7–9.0 °C. This boiling point elevation is consistent with its tetrasubstituted alkene structure, which reduces molecular symmetry and increases polarizability relative to trisubstituted analogs.

Boiling point Distillation Physical property Isomer separation

Alkene Stability Advantage: Lowest Heat of Hydrogenation Among Dimethylhexene Isomers via Tetrasubstitution

Among the dimethylhexene isomers that share the 2-hexene backbone, 2,3-dimethyl-2-hexene is the only tetrasubstituted alkene (four alkyl substituents on the sp² carbons), whereas 3,4-dimethyl-2-hexene and 4,5-dimethyl-2-hexene are trisubstituted and disubstituted, respectively [1]. The well-established inverse correlation between degree of alkene substitution and heat of hydrogenation means that 2,3-dimethyl-2-hexene possesses the smallest heat of hydrogenation (i.e., the greatest thermodynamic stability) of this isomeric series [2]. This stability ranking—2,3-dimethyl-2-hexene > 3,4-dimethyl-2-hexene > 4,5-dimethyl-2-hexene—is a direct consequence of hyperconjugative electron donation from the three methyl groups into the π* orbital, lowering the ground-state energy of the alkene [3].

Alkene stability Heat of hydrogenation Tetrasubstituted alkene Hyperconjugation

Ozonolysis Product Specificity: Symmetric Cleavage to Two Ketones for Streamlined Downstream Processing

Due to the symmetric tetrasubstitution pattern about the C2=C3 double bond, ozonolysis of 2,3-dimethyl-2-hexene followed by reductive work-up (dimethyl sulfide) cleanly yields exactly two ketone products: pentan-2-one and propan-2-one [1]. This contrasts with unsymmetrical dimethylhexene isomers, which generate more complex product mixtures requiring additional separation. The gas-phase ozonolysis rate coefficient for structurally related tetrasubstituted alkenes is on the order of 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹, as measured for trans-2,2-dimethyl-3-hexene (3.38 ± 0.12 × 10⁻¹⁷) and trans-2,5-dimethyl-3-hexene (2.71 ± 0.26 × 10⁻¹⁷) at 296 K and 1 atm [2]. While a specific rate coefficient for 2,3-dimethyl-2-hexene was not located, its tetrasubstituted nature predicts a rate in the same order of magnitude, and the clean product profile is a direct consequence of its symmetric structure [3].

Ozonolysis Oxidative cleavage Ketone synthesis Reaction specificity

Industrial O-Xylene Precursor: Patent-Claimed Selectivity for 2,3-Dimethylhexene in Butene Dimerization–Aromatization Routes

BASF SE patent US20090326287A1 (filed 2007, published 2009) explicitly claims a two-step process in which 2-butenes are dimerized to a mixture of 3,4- and/or 2,3-dimethylhexenes, followed by dehydrogenating aromatization to yield o-xylene with high selectivity [1]. The patent teaches that the 2,3-dimethylhexene isomer is preferentially formed under heterogeneous catalysis conditions using silica-alumina or zeolite-based catalysts, and that this isomer undergoes aromatization more efficiently than the 3,4-isomer due to favorable cyclization geometry [2]. This represents the only industrial-scale patent pathway in which 2,3-dimethyl-2-hexene is named as a direct and essential intermediate for a high-volume commodity aromatic chemical [3].

o-Xylene synthesis Butene dimerization Heterogeneous catalysis Patent

Fuel Blendstock Performance: Dimethylhexene-Rich Mixture Delivers RON 94 with Octane Sensitivity of 13.5

A dimethyl-hexenes rich olefins mixture (DMHROM), in which 2,3-dimethyl-2-hexene is a representative constituent alongside other dimethylhexene isomers, was evaluated in a Cooperative Fuel Research (CFR) engine and demonstrated a Research Octane Number (RON) of 94 and an octane sensitivity (S = RON − MON) of 13.5 [1]. This RON value exceeds the typical RON of dimethylhexane isomers (~70–85) and is competitive with commercial gasoline blendstocks [2]. When blended at 20 vol% into a gasoline base fuel, DMHROM increased phi-sensitivity relative to both an olefin-free base fuel and a standard California Reformulated Gasoline Blendstock for Oxygenate Blending (CARBOB), indicating superior autoignition control under advanced compression ignition (ACI) conditions [3]. Sooting tendency was reduced by approximately 6% at the 20 vol% blending level .

Fuel blendstock Research Octane Number Octane sensitivity Spark-ignition engine

Prioritized Application Scenarios for 2,3-Dimethyl-2-hexene Based on Quantitative Differentiation Evidence


GC-MS Reference Standard for Isomer-Specific Identification in FCC Gasoline and Petrochemical Streams

The uniquely high Kovats retention index of 814 on non-polar columns (ΔRI ≥ 43 above the nearest dimethylhexene isomer) makes 2,3-dimethyl-2-hexene an optimal calibrant and retention-index marker for gas chromatographic analysis of complex olefin mixtures [1]. Analytical laboratories performing detailed hydrocarbon analysis (DHA) of FCC gasoline, reformate, or alkylate streams can leverage this compound to verify column resolution, confirm isomer assignments, and quantify co-eluting octene species that would otherwise require expensive multi-dimensional GC or authentic standards for all 93 acyclic octenes [2].

Distillation-Based Purification from Mixed Dimethylhexene Feedstocks for High-Purity Specialty Chemical Production

The 8–9 °C boiling point elevation of 2,3-dimethyl-2-hexene relative to 3,4-dimethyl-2-hexene (114.3 °C) and 2,5-dimethyl-2-hexene (113 °C) enables its isolation via conventional fractional distillation from industrial dibutene or butene dimerization streams [1]. Process engineers designing separation cascades for dimethylhexene-rich fractions (boiling range 95–120 °C, as described in patent JP2000239196A) can target 2,3-dimethyl-2-hexene as the highest-boiling cut, reducing the number of theoretical plates required and minimizing energy consumption compared to close-boiling isomer separations [2].

Stable Alkene Substrate for Mechanistic and Kinetic Studies of Electrophilic Addition and Oxidation Reactions

As the most thermodynamically stable dimethylhexene isomer (tetrasubstituted, lowest heat of hydrogenation), 2,3-dimethyl-2-hexene resists acid-catalyzed double-bond migration and skeletal rearrangement during storage and reaction [1]. This makes it the preferred substrate for physical organic chemistry investigations of alkene reaction mechanisms—including ozonolysis, hydroboration, epoxidation, and halogenation—where isomeric purity and structural integrity over time are critical for obtaining reproducible kinetic data [2]. Its symmetric ozonolytic cleavage to exactly two ketone products further simplifies product quantification in kinetic isotope effect and Hammett studies [3].

Biofuel Blendstock Component for High-Octane, Low-Soot Advanced Combustion Engine Formulations

For fuel formulation teams targeting advanced spark-ignition / advanced compression ignition (SI/ACI) multimode engines, dimethylhexene-rich olefin mixtures containing 2,3-dimethyl-2-hexene offer a validated RON of 94 and octane sensitivity of 13.5 [1]. The demonstrated ~6% soot reduction at 20 vol% blending, combined with enhanced phi-sensitivity for autoignition control, positions this compound class as a biomass-derived alternative to aromatic blendstocks that does not carry the particulate emissions penalty of reformate or heavy alkylate [2]. Organizations developing ethanol-to-olefin pathways can specifically target 2,3-dimethyl-2-hexene as a high-value product in the C8 olefin distribution [3].

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